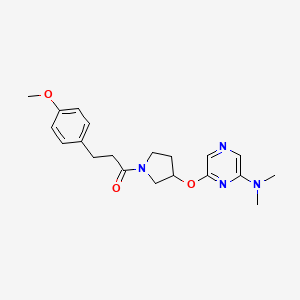![molecular formula C17H26FN5O B2399863 N-[3-フルオロ-4-(4-メチルピペラジノ)フェニル]-2-ピペラジノアセトアミド CAS No. 439121-36-5](/img/structure/B2399863.png)
N-[3-フルオロ-4-(4-メチルピペラジノ)フェニル]-2-ピペラジノアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide is a complex organic compound that features a piperazine ring and a fluorinated aromatic ring
科学的研究の応用
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide typically involves multiple steps, starting with the preparation of the fluorinated aromatic ring and the piperazine derivatives. The key steps include:
Fluorination: Introduction of the fluorine atom into the aromatic ring.
Piperazine Formation: Synthesis of the piperazine ring, often through cyclization reactions.
Amide Bond Formation: Coupling of the fluorinated aromatic ring with the piperazine derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
作用機序
The mechanism of action of N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and piperazine moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-methylpropanamide
- N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide
- 4-fluoro-N-[4-(4-methylpiperazino)phenyl]benzenesulfonamide
Uniqueness
N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperazinoacetamide is unique due to its specific combination of a fluorinated aromatic ring and a piperazine moiety, which confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-piperazin-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN5O/c1-21-8-10-23(11-9-21)16-3-2-14(12-15(16)18)20-17(24)13-22-6-4-19-5-7-22/h2-3,12,19H,4-11,13H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNYTVOMZQTFAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CN3CCNCC3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2399781.png)
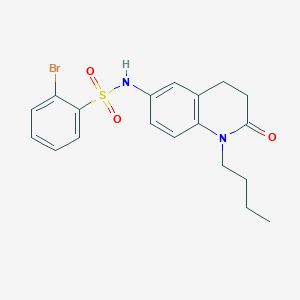
![N-[1-[1-(Cyclobutylmethyl)pyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2399783.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399784.png)
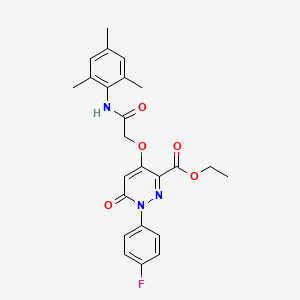
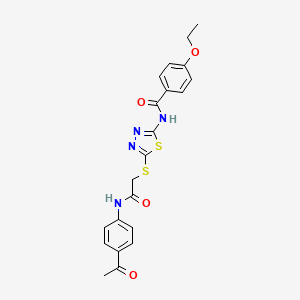
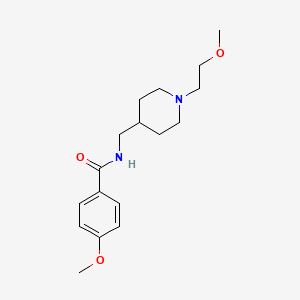
![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2399789.png)

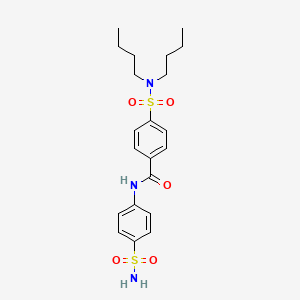
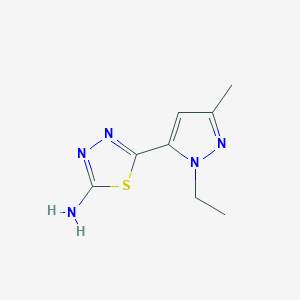
![1-{[1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2399797.png)
![11-cyclopropyl-4-(4-methoxyphenyl)-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2399798.png)
